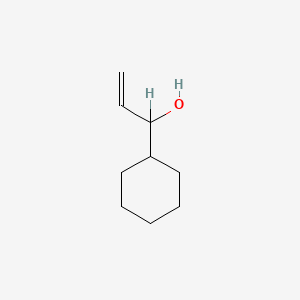

1-Cyclohexyl-2-propen-1-ol

Descripción general

Descripción

1-Cyclohexyl-2-propen-1-ol is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Cyclohexyl-2-propen-1-ol, also known as cyclohexyl allyl alcohol, is an organic compound with the molecular formula C₉H₁₆O. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.

- Molecular Formula : C₉H₁₆O

- Molecular Weight : 140.23 g/mol

- CAS Number : 1445-76-7

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.

The antimicrobial activity of this compound is believed to be due to its ability to disrupt microbial cell membranes and inhibit essential cellular processes. Studies have demonstrated that it can prevent biofilm formation and reduce existing biofilms from pathogenic microorganisms such as Staphylococcus epidermidis and Corynebacterium xerosis .

Efficacy in Studies

A variety of studies have evaluated the efficacy of this compound against different microbial strains. Below is a summary of key findings:

| Microorganism | Efficacy | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Corynebacterium xerosis | Biofilm reduction | |

| Brevibacterium epidermidis | Growth inhibition |

Case Studies

Several case studies have highlighted the practical applications of this compound in both clinical and industrial settings.

Case Study 1: Antimicrobial Formulations

In a study evaluating various formulations for skin applications, the inclusion of this compound demonstrated a significant reduction in microbial load on treated surfaces compared to control formulations without this compound. This suggests its potential use as a preservative or antimicrobial agent in cosmetic products.

Case Study 2: Biofilm Management

Another study focused on the use of this compound for managing biofilms in medical devices. The results indicated that treatment with this compound led to a notable decrease in biofilm density, which is critical for preventing infections associated with implanted devices.

Safety and Toxicity

While the antimicrobial properties are promising, safety assessments are crucial for any new application. Preliminary data suggest that this compound has low toxicity levels when used at appropriate concentrations. However, further toxicological studies are warranted to fully understand its safety profile, especially for prolonged use in consumer products.

Propiedades

IUPAC Name |

1-cyclohexylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-9(10)8-6-4-3-5-7-8/h2,8-10H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZYZVXYQQVYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963019 | |

| Record name | 1-Cyclohexylprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4352-44-7 | |

| Record name | 1-Cyclohexyl-2-propen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexylprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.